
4,5-Dianilinophthalimide
Übersicht
Beschreibung
4,5-Dianilinophthalimide is a compound known for its role as a protein-tyrosine kinase inhibitor. It has shown selectivity for the epidermal growth factor receptor signal transduction pathway and exhibits potent antitumor activity in vivo . This compound has been studied for its potential therapeutic applications, particularly in the treatment of hyperproliferative diseases such as cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dianilinophthalimide typically involves the palladium-catalyzed amination of phthalimide derivatives. The key bond-forming step in this process is the coupling of phthalimide with substituted anilines . The reaction conditions generally include the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dianilinophthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline groups in this compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Cancer Research
DAPH has been extensively studied for its role in cancer therapy due to its ability to inhibit the EGFR signaling pathway. This pathway is often overactive in various cancers, leading to uncontrolled cell proliferation.
- Mechanism of Action : DAPH selectively inhibits the autophosphorylation of EGFR and related kinases, effectively suppressing tumor growth in xenograft models that overexpress these receptors .
- Therapeutic Window : The compound has demonstrated a favorable therapeutic window with minimal toxicity during treatment, making it a promising candidate for further development in oncology .
Neurodegenerative Disease Research
Recent studies have highlighted DAPH's potential in treating neurodegenerative diseases such as Alzheimer's disease.
- Amyloid Fibrillization : DAPH has been shown to inhibit the formation of amyloid β (Aβ) fibrils, which are associated with Alzheimer's pathology. It reverses neurotoxic fibril formation and reduces toxicity to neurons in culture .
- Mechanistic Insights : Research indicates that DAPH alters the folding landscapes of amyloid assembly, providing insights into potential small-molecule therapies aimed at disrupting amyloid formation .
Protein-Tyrosine Kinase Inhibition
DAPH is classified as a protein-tyrosine kinase inhibitor with high selectivity for specific kinases involved in cell signaling.
- Selectivity : It has been demonstrated that DAPH does not significantly affect other signaling pathways while effectively inhibiting ligand-induced signaling through the EGFR family .
- Comparison with Other Inhibitors : Compared to other kinase inhibitors like imatinib or erlotinib, DAPH exhibits unique properties due to its structural characteristics and selectivity towards the EGFR pathway.
Antitumor Efficacy
A study conducted on xenograft models demonstrated that DAPH effectively suppressed tumor growth in A431 and SK-OV-3 tumors overexpressing EGFR and p185c-erbB2 respectively. The results indicated significant tumor size reduction without overt cumulative toxicity during treatment .
Amyloid Disruption
In vitro studies showed that DAPH could remodel preformed amyloids associated with prion diseases and Alzheimer's disease. It was found to selectively inhibit the aggregation of Aβ42 fibers while not affecting other amyloidogenic proteins like tau or α-synuclein, highlighting its specificity and potential therapeutic application .
Wirkmechanismus
4,5-Dianilinophthalimide exerts its effects by inhibiting the activity of protein-tyrosine kinases, particularly the epidermal growth factor receptor . This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting signal transduction pathways involved in cell proliferation and survival. The compound’s selectivity for the epidermal growth factor receptor makes it a promising candidate for targeted cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dianilinophthalimide analogs: These compounds share a similar structure but may have different substituents on the aniline groups.
Other protein-tyrosine kinase inhibitors: Compounds like imatinib and erlotinib also inhibit protein-tyrosine kinases but may target different receptors or pathways.
Uniqueness
This compound is unique in its high selectivity for the epidermal growth factor receptor and its potent antitumor activity . Unlike some other kinase inhibitors, it has shown minimal toxicity in vivo, making it a promising therapeutic agent.
Biologische Aktivität
4,5-Dianilinophthalimide (DAPH) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological activity of DAPH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
DAPH primarily acts as a protein-tyrosine kinase inhibitor , particularly targeting the epidermal growth factor receptor (EGF-R) family. This inhibition is crucial because deregulated signaling through EGF-R is implicated in various proliferative diseases, including cancer. DAPH selectively inhibits ligand-induced autophosphorylation of EGF-R and p185c-erbB2, leading to reduced activation of downstream signaling pathways such as those involving c-fos mRNA induction .
Antitumor Activity
DAPH has demonstrated significant antitumor activity in vivo. Studies have shown that it effectively inhibits tumor growth in xenograft models, specifically against A431 and SK-OV-3 tumors, which overexpress EGF-R and p185c-erbB2, respectively. Notably, DAPH did not inhibit tumors driven by platelet-derived growth factor (PDGF), highlighting its selectivity for EGF-R-related pathways .
Table 1: Summary of Antitumor Efficacy
Tumor Model | Expression Profile | DAPH Efficacy |
---|---|---|
A431 | High EGF-R expression | Significant inhibition |
SK-OV-3 | High p185c-erbB2 expression | Significant inhibition |
PDGF-driven tumors | PDGF-driven | No inhibition |
Neuroprotective Properties
In addition to its antitumor effects, DAPH has been studied for its neuroprotective properties . Research indicates that it can reverse the formation of neurotoxic fibrils associated with Alzheimer's disease. Specifically, DAPH has been shown to disaggregate amyloid fibrils and enhance the degradation of preformed aggregates in cellular models .
Table 2: Neuroprotective Effects
Study Focus | Findings |
---|---|
Amyloid Fibril Disaggregation | Reversed fibril formation in vitro |
Degradation of Mutant Aggregates | Enhanced degradation observed |
Mechanism | Inhibition of fibrillization pathways |
Case Studies
Several studies have highlighted the potential of DAPH in treating conditions associated with protein aggregation:
- Alzheimer's Disease : A study demonstrated that DAPH effectively reversed neurotoxic fibril formation linked to Alzheimer's pathology. The compound's ability to disrupt amyloid aggregation positions it as a candidate for further investigation as a therapeutic agent .
- Cancer Models : In xenograft studies involving human tumor cell lines, DAPH exhibited a favorable therapeutic window with no overt cumulative toxicity despite high efficacy against tumor growth. This suggests potential for clinical applications in hyperproliferative diseases .
Eigenschaften
IUPAC Name |
5,6-dianilinoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALVYBICLMAMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040393 | |
Record name | 4,5-Dianilinophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-58-8 | |
Record name | 4,5-Dianilinophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145915-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dianilinophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dianilinophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-DIANILINOPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.